Petroselinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory properties:

Studies suggest that petroselinic acid may possess anti-inflammatory properties. Research has shown that it can significantly reduce the production of prostaglandin E2 (PGE2), an inflammatory mediator, in human skin cells . This finding suggests its potential application in managing inflammatory skin conditions like psoriasis and eczema.

Skin health and anti-aging effects:

Scientific evidence indicates that petroselinic acid may promote skin health and potentially have anti-aging effects. Studies have demonstrated its ability to stimulate the production of decorin, a protein crucial for maintaining skin structure and elasticity . Additionally, it has been shown to reduce skin irritation caused by certain cosmetic ingredients . These findings suggest its potential use in developing anti-aging and skin-soothing cosmetic formulations.

Modulation of arachidonic acid:

Research suggests that petroselinic acid can influence the levels of arachidonic acid, another fatty acid involved in various biological processes, including inflammation and blood vessel function . Studies have shown that consuming petroselinic acid can decrease arachidonic acid levels in tissues, potentially leading to beneficial effects on cardiovascular health . However, further research is needed to fully understand the impact of this modulation on human health.

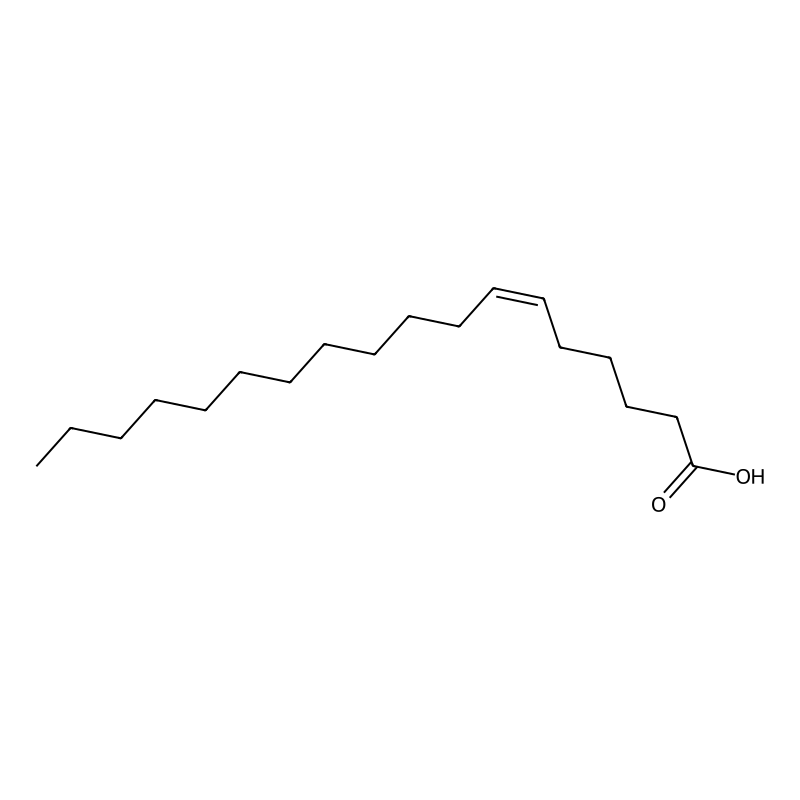

Petroselinic acid is a monounsaturated omega-12 fatty acid, chemically recognized as 6-octadecenoic acid with the molecular formula . It is primarily derived from the oil of parsley (Petroselinum crispum), from which its name is derived, although it is found in various plants within the Apiaceae family, such as coriander (Coriandrum sativum), and also in smaller quantities in other animal and vegetable fats . Petroselinic acid is notable for its unique double bond position at the sixth carbon, distinguishing it from its positional isomer, oleic acid, which has a double bond at the ninth carbon. This structural difference influences its physical and chemical properties, including a higher melting point of approximately 30 °C compared to oleic acid’s 14 °C .

- Antimicrobial activity: Petroselinic acid may exhibit antimicrobial properties against certain foodborne pathogens.

- Modulation of fat metabolism: Studies in cell cultures indicate that petroselinic acid may influence fatty acid and cholesterol synthesis pathways.

- Oxidation: The double bond can be oxidized to yield lauric acid (dodecanoic acid) and adipic acid (hexanedioic acid) as products .

- Saponification: This process converts triglycerides containing petroselinic acid into glycerol and fatty acids.

- Esterification: Petroselinic acid can react with alcohols to form esters, which are useful in various applications including cosmetics and lubricants .

- Ozonolysis: This reaction cleaves the double bond to produce smaller carbon chains, such as hexanedioic acid .

Petroselinic acid exhibits several biological activities:

- Antimicrobial Properties: Studies indicate that petroselinic acid and its derivatives possess antimicrobial effects against certain bacteria and fungi, making them potential candidates for natural preservatives .

- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses, suggesting possible therapeutic applications in managing inflammatory diseases .

- Nutritional Value: As a fatty acid, petroselinic acid contributes to dietary fat intake and may play a role in cardiovascular health due to its monounsaturated nature .

Petroselinic acid can be synthesized through various methods:

- Extraction from Natural Sources: It can be isolated from seed oils of plants like coriander or parsley using methods such as cold pressing or solvent extraction .

- Chemical Synthesis: Laboratory synthesis involves starting from oleic acid through selective hydrogenation or other chemical modifications to achieve the desired double bond position .

- Biotechnological Approaches: Fermentation processes using specific yeast strains have been explored to produce petroselinic acid from renewable resources, enhancing sustainability in its production .

Petroselinic acid finds diverse applications across several industries:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties .

- Food Industry: As a food additive, it serves functional roles in emulsification and flavor enhancement.

- Lubricants: Its derivatives are utilized in formulating biolubricants with favorable properties for industrial applications .

- Pharmaceuticals: Explored for use in drug formulations due to its biological activity and potential health benefits .

Research on petroselinic acid interactions has revealed:

- Compatibility with Other Fatty Acids: Studies show that petroselinic acid interacts differently compared to oleic acid when forming emulsions, impacting stability and texture in food products .

- Synergistic Effects with Other Compounds: When combined with certain surfactants or emulsifiers, petroselinic acid enhances performance characteristics such as lowering surface tension significantly more than oleic acid-based counterparts .

Petroselinic acid shares similarities with several other fatty acids. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Double Bond Position | Melting Point | Notable Properties |

|---|---|---|---|---|

| Oleic Acid | 9 | 14 °C | Commonly found in olive oil | |

| Linoleic Acid | 9 & 12 | -5 °C | Essential fatty acid | |

| Ricinoleic Acid | 9 | 13 °C | Found in castor oil; has hydroxyl group | |

| Palmitoleic Acid | 9 | -0.5 °C | Present in macadamia oil |

Petroselinic acid's unique position of the double bond at carbon six differentiates it from these compounds, contributing to distinct physical properties and potential applications not shared by others.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant